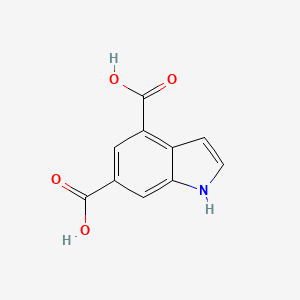

1H-Indole-4,6-dicarboxylic acid

説明

Significance of Indole (B1671886) Scaffolds in Bioactive Molecules and Organic Synthesis

The indole nucleus is a privileged scaffold in medicinal chemistry, frequently appearing in natural products, alkaloids, and synthetic drugs. benthamdirect.comnih.govrjpn.org Its unique physicochemical properties allow it to bind with high affinity to a diverse array of biological receptors, making it a fertile ground for drug discovery. rjpn.org The indole framework is a key component in numerous pharmaceuticals, including well-known drugs like the anti-migraine agent Sumatriptan, the erectile dysfunction medication Tadalafil, and the cholesterol-lowering drug Fluvastatin. stonybrook.edu The biological activities of indole derivatives are vast and varied, encompassing roles as anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive agents, among others. benthamdirect.comresearchgate.net

In organic synthesis, the indole scaffold is a valuable building block for constructing complex molecules. numberanalytics.com The reactivity of the indole ring, particularly its susceptibility to electrophilic substitution at the C-3 position, allows for extensive functionalization. bhu.ac.in Modern synthetic methods, such as C-H activation and cross-coupling reactions, have further expanded the toolkit for modifying the indole nucleus, enabling the creation of a vast library of derivatives. numberanalytics.com Classic reactions like the Fischer, Leimgruber-Batcho, and Reissert indole syntheses have been foundational in this field for over a century, providing reliable pathways to this important heterocyclic system. wikipedia.orgpharmaguideline.com

Historical Context of Indole Dicarboxylic Acid Research

The history of indole chemistry dates back to the mid-19th century with the study of the dye indigo (B80030). wikipedia.orgcreative-proteomics.com In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole (B195798) with zinc dust. wikipedia.orgencyclopedia.pub This discovery paved the way for extensive research into indole and its derivatives. While early work focused on understanding the fundamental structure and reactivity of the parent indole, interest soon expanded to its substituted forms, including those bearing carboxylic acid groups.

The synthesis of specific indole dicarboxylic acids is often achieved through multi-step processes. For instance, the Fischer indole synthesis, developed in 1883, can be adapted to produce indole-2-carboxylic acids by reacting phenylhydrazine (B124118) with pyruvic acid, followed by decarboxylation. wikipedia.org The development of various synthetic strategies has been crucial for accessing specific isomers of indole dicarboxylic acids. For example, the synthesis of indole-2-carboxylic acid derivatives has been a focus of research for applications such as HIV-1 integrase inhibitors. nih.govmdpi.com The strategic placement of two carboxylic acid groups on the indole ring, as seen in 1H-Indole-4,6-dicarboxylic acid, presents unique synthetic challenges and offers distinct properties that continue to be explored.

Overview of Current Research Trajectories for this compound

Current research on this compound and its close analogs primarily revolves around its utility as a building block in medicinal chemistry and materials science. The two carboxylic acid groups provide reactive handles for creating more complex molecules through reactions like amidation and esterification. evitachem.com

Derivatives of indole-6-carboxylic acid have been synthesized and investigated for their potential as multi-target anticancer agents, specifically targeting epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR-2). nih.gov Similarly, research into indole-4-carboxylic acid has shown its utility as a reactant in the preparation of inhibitors for various biological targets, including histamine (B1213489) H3 antagonists and inhibitors of the Hedgehog signaling pathway. sigmaaldrich.com Although direct research on this compound is more limited, its structural motifs are present in compounds being explored for their inhibitory potential against various enzymes. The dicarboxylic acid functionality makes it a candidate for creating ligands for metal-organic frameworks (MOFs) or as a monomer for specialized polymers. The exploration of indole dicarboxylic acids as scaffolds for novel therapeutic agents remains an active and promising area of investigation. benthamdirect.com

Compound Properties

| Property | Value |

| Molecular Formula | C10H7NO4 |

| Molecular Weight | 205.17 g/mol |

| Structure | Bicyclic compound with a fused benzene (B151609) and pyrrole (B145914) ring, featuring two carboxylic acid groups at the 4 and 6 positions. evitachem.com |

Structure

3D Structure

特性

IUPAC Name |

1H-indole-4,6-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4/c12-9(13)5-3-7(10(14)15)6-1-2-11-8(6)4-5/h1-4,11H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRCKESUYLIBIPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=CC(=C21)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646120 | |

| Record name | 1H-Indole-4,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885518-34-3 | |

| Record name | 1H-Indole-4,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of 1h Indole 4,6 Dicarboxylic Acid

Carboxylic Acid Functional Group Reactivity

The presence of two carboxylic acid groups on the benzene (B151609) portion of the indole (B1671886) core at positions 4 and 6 allows for a variety of reactions, enabling the synthesis of esters, amides, and other derivatives. These transformations are fundamental for creating more complex molecules and for modifying the compound's physicochemical properties.

The carboxylic acid groups of 1H-Indole-4,6-dicarboxylic acid can be readily converted into esters through reactions with alcohols under acidic conditions or by using alkylating agents. This process, known as esterification, is crucial for producing diesters, which often serve as key intermediates in multi-step syntheses. For instance, the conversion to a dimethyl or diethyl ester increases the solubility of the compound in organic solvents and protects the carboxylic acid functionality during subsequent reactions targeting the indole ring.

The synthesis of methyl esters of indole carboxylic acids is a well-established procedure. orgsyn.org Typically, the reaction involves heating the carboxylic acid in an excess of the corresponding alcohol (e.g., methanol (B129727) or ethanol) with a catalytic amount of a strong mineral acid such as sulfuric acid or hydrochloric acid. Alternatively, reagents like thionyl chloride can be used to first form an acyl chloride, which then readily reacts with an alcohol. For indole dicarboxylic acids, these conditions can lead to the formation of the corresponding diester. clockss.org

Table 1: Representative Conditions for Esterification of Indole Carboxylic Acids

| Reagent System | Alcohol | Conditions | Product Type |

| H₂SO₄ (catalytic) | Methanol | Reflux | Dimethyl ester |

| HCl (gas) | Ethanol (B145695) | Room Temp to Reflux | Diethyl ester |

| SOCl₂ then Alcohol | Any | 0 °C to Room Temp | Diester |

| (COCl)₂ then Alcohol | Any | 0 °C to Room Temp | Diester |

This table presents generalized conditions for the esterification of dicarboxylic acids based on standard organic synthesis methodologies.

The conversion of the two carboxylic acid groups into amide functionalities is a powerful strategy for building diverse and complex molecular architectures. Direct reaction between a carboxylic acid and an amine is often inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. chemistrysteps.com Therefore, the use of coupling agents is standard practice to facilitate amide bond formation. chemistrysteps.comgrowingscience.com

A wide array of coupling reagents has been developed for this purpose, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). chemistrysteps.comnih.gov Other modern reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are particularly effective, even for coupling with less reactive (electron-deficient) amines or sterically hindered substrates. nih.govrsc.org Heterogeneous catalysts, for example, Niobium(V) oxide (Nb₂O₅), have also been employed for the direct synthesis of diamides from dicarboxylic acids, offering advantages in terms of reusability and tolerance to basic functional groups present in the reaction. nih.gov These methods can be applied to this compound to synthesize a variety of diamides by reacting it with two equivalents of an amine.

Table 2: Common Coupling Agents for Amidation of Carboxylic Acids

| Coupling Agent | Additive(s) | Typical Solvent | Key Features |

| EDC (Water-soluble) | HOBt, DMAP | DCM, DMF, MeCN | Good for a wide range of substrates; by-product is water-soluble. nih.gov |

| DCC | DMAP | DCM, THF | Highly efficient; by-product (DCU) is a precipitate, facilitating removal. growingscience.com |

| HATU | DIPEA, Et₃N | DMF, MeCN | Very effective for difficult couplings, including sterically hindered and electron-poor amines. nih.govrsc.org |

| Boronic Acids | Molecular Sieves | Various | Catalytic method, mild conditions at room temperature. acs.org |

| Nb₂O₅ | o-xylene | High Temp | Heterogeneous, reusable catalyst tolerant to water and amines. nih.gov |

Decarboxylation, the removal of a carboxyl group with the release of carbon dioxide, can be achieved by heating indole carboxylic acids, sometimes in the presence of a catalyst. researchgate.net The ease of decarboxylation depends on the position of the carboxylic acid on the indole ring. Indole-2-carboxylic acids, for example, often undergo decarboxylation upon heating above their melting point. researchgate.netbhu.ac.in The reaction can also be catalyzed by acids. rsc.org

For this compound, the selective decarboxylation of one carboxylic acid group over the other presents a significant challenge. Thermal decarboxylation would likely require harsh conditions, which could lead to a mixture of products or decomposition of the indole nucleus. The relative stability of the carboxyl groups attached to the benzene ring makes them less prone to decarboxylation compared to those at the C-2 or C-3 positions of the pyrrole (B145914) ring. researchgate.netrsc.org In some cases, decarboxylation can occur as an unintended side reaction during other transformations conducted under harsh acidic or basic conditions. clockss.org A related transformation is decarboxylative halogenation, where a carboxylic acid is converted into an aryl halide, a reaction that can be more facile than direct electrophilic halogenation for certain substrates. acs.orgnih.gov

Structural Characterization and Elucidation of 1h Indole 4,6 Dicarboxylic Acid Analogs

Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton.

For indole (B1671886) carboxylic acid analogs, the chemical shifts (δ) in ¹H NMR are characteristic. For instance, in a DMSO-d₆ solvent, the proton of the carboxylic acid group (-COOH) and the N-H proton of the indole ring typically appear as broad singlets at very low fields, often above 11 ppm, due to their acidic nature. chemicalbook.com Aromatic protons on the benzene (B151609) and pyrrole (B145914) portions of the indole ring resonate in the range of 7-8 ppm. chemicalbook.com

In the case of Indole-2-carboxylic acid , specific proton assignments have been recorded at 399.65 MHz in DMSO-d₆. chemicalbook.com The data reveals distinct signals for each proton, allowing for unambiguous structural confirmation. chemicalbook.com Similarly, ¹³C NMR provides complementary data, with carbonyl carbons appearing significantly downfield. For various indole derivatives, ¹³C NMR spectra show characteristic peaks for the different carbon atoms within the molecule. rsc.org

Table 1: Representative ¹H NMR Spectral Data for Indole-2-carboxylic acid Data recorded in DMSO-d₆

| Assignment | Chemical Shift (ppm) |

|---|---|

| -COOH | ~13.0 |

| N-H | ~11.8 |

| Aromatic-H | 7.67 |

| Aromatic-H | 7.48 |

| Aromatic-H | 7.26 |

| Aromatic-H | 7.14 |

| Aromatic-H | 7.08 |

Source: ChemicalBook chemicalbook.com

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. When coupled with a separation technique like Liquid Chromatography (LC-MS), it allows for the analysis of complex mixtures and provides high-confidence structural confirmation.

For indole carboxylic acid analogs, electrospray ionization (ESI) is a common technique. In positive ion mode, the molecule is typically observed as a protonated species [M+H]⁺. For example, the mass spectrum of 1H-indole-3-carboxylic acid , which has a molecular formula of C₉H₇NO₂, shows an exact mass of 161.04768. Its LC-ESI-QTOF MS/MS spectrum reveals characteristic fragment ions at m/z 144, 118, 116, and 91, which correspond to sequential losses from the parent ion, such as the loss of a hydroxyl group and carbon monoxide. Similarly, the GC-MS analysis of 1H-indole-6-carboxylic acid shows a top peak at m/z 161, corresponding to the molecular ion, with major fragments observed at m/z 144 and 116. nih.gov This fragmentation pattern is crucial for confirming the indole core structure.

Table 2: Key Mass Spectrometry Data for 1H-indole-3-carboxylic acid

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₇NO₂ |

| Exact Mass | 161.04768 |

| Ionization Mode | ESI Positive |

| Precursor Ion [M+H]⁺ | 162.060 |

| Major Fragment Ions (m/z) | 144.046, 118.068, 116.051 |

Source: MassBank

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. rsc.orgnih.gov For indole dicarboxylic acids, these spectra are dominated by features characteristic of the carboxylic acid and the indole ring system.

Key IR absorption bands for indole carboxylic acids include:

O-H Stretch: A very broad band typically appearing in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded carboxylic acid dimer.

N-H Stretch: A sharper peak around 3300-3500 cm⁻¹, corresponding to the N-H group of the indole ring. researchgate.net

C=O Stretch: A strong, sharp absorption band between 1680-1710 cm⁻¹ for the carbonyl of the carboxylic acid. researchgate.net

C=C Stretch: Aromatic ring stretching vibrations appear in the 1450-1620 cm⁻¹ range. rsc.org

IR and Raman spectra are highly sensitive to the molecular environment, making them excellent tools for studying intermolecular interactions like hydrogen bonding and for identifying different crystalline forms (polymorphs). rsc.org For instance, the IR spectrum of solid indole-2-carboxylic acid supports a structure with strong intermolecular O–H···O and N–H···O hydrogen bonds. researchgate.net Spectral data for 1H-indole-6-carboxylic acid is also available in public databases, providing a reference for comparison. nih.gov

X-ray Crystallographic Analysis for Three-Dimensional Structure

While spectroscopy provides clues about molecular connectivity, only X-ray crystallography can reveal the precise three-dimensional arrangement of atoms in a crystal, offering definitive proof of structure and insight into intermolecular packing. preprints.org

Single crystal X-ray diffraction (SC-XRD) is the gold standard for determining the absolute structure of a crystalline solid. preprints.org By analyzing the diffraction pattern of X-rays passing through a single crystal, one can determine the unit cell dimensions, crystal system, and space group.

For example, a detailed structural analysis of indole-2-carboxylic acid revealed that it crystallizes in the orthorhombic system with the space group Pna2₁. researchgate.net The unit cell parameters were determined to be a = 30.144 Å, b = 6.466 Å, and c = 3.819 Å. researchgate.net In another study, a co-crystal of 1H-indole-5-carboxylic acid with 4,4'-bipyridine (B149096) was found to crystallize in the triclinic system with the space group P1̄. researchgate.net Such data is foundational for understanding the solid-state properties of these materials. The ability to obtain high-quality single crystals is often a prerequisite for unambiguous structural solution and refinement. preprints.org

Table 3: Crystallographic Data for Indole Carboxylic Acid Analogs

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| Indole-2-carboxylic acid | Orthorhombic | Pna2₁ | researchgate.net |

In the crystal structure of indole-2-carboxylic acid , molecules form planar ribbons through a combination of O–H···O and N–H···O hydrogen bonds. researchgate.net The carboxylic acid group's hydroxyl acts as a hydrogen bond donor to a carbonyl oxygen of an adjacent molecule, while the indole N-H group donates to the same carbonyl oxygen. researchgate.net This creates a robust, interconnected network.

Beyond hydrogen bonding, π-π stacking interactions between the aromatic indole rings are also significant. nih.govacs.org In the structure of indole-2-carboxylic acid, molecular layers are stacked, forming a herringbone-like arrangement with adjacent stacks. researchgate.net The interplay between strong hydrogen bonds, which often form synthons (recurring structural motifs), and weaker C-H···π or π-π stacking interactions is crucial in stabilizing the final crystal lattice. researchgate.netacs.org The analysis of these interactions is critical for crystal engineering, where the goal is to design materials with specific properties based on predictable packing motifs. acs.org

Polymorphism Studies via X-ray Diffraction

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of study for many organic compounds, including indole derivatives. rigaku.com These different forms, or polymorphs, can exhibit distinct physical properties. X-ray diffraction (XRD) is a primary and powerful tool for identifying and characterizing these polymorphic forms. rigaku.com

While specific polymorphism studies on 1H-Indole-4,6-dicarboxylic acid are not extensively detailed in the provided search results, the investigation of its analogs provides significant insight into the methodologies and potential findings. For instance, a study on 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) revealed a new polymorph. nih.govdntb.gov.uamdpi.com Single-crystal X-ray diffraction was employed to determine its crystal structure, which was found to be a monoclinic system with the space group P21/c. nih.govdntb.gov.uamdpi.com This comprehensive analysis allowed for the detailed characterization of the unit cell parameters. nih.govdntb.gov.uamdpi.com

The study of indole-3-carboxylic acid and indole-3-acetic acid also reveals the common occurrence of centrosymmetric cyclic dimers linked by O–H⋯O hydrogen bonds. mdpi.com These dimer units can further assemble into sheet-like structures through N–H⋯O interactions. mdpi.com Such detailed structural information, obtained through XRD, is crucial for understanding the solid-state behavior of these compounds.

Table 1: Crystallographic Data for a Polymorph of 5-methoxy-1H-indole-2-carboxylic acid (MI2CA)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.0305(2) |

| b (Å) | 13.0346(6) |

| c (Å) | 17.2042(9) |

| β (°) | 91.871(5) |

| Z | 4 |

| Data sourced from a study on a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid. nih.govdntb.gov.uamdpi.com |

Chromatographic Methods for Purity and Isomer Separation

Chromatographic techniques are essential for the separation, identification, and purification of individual components from a mixture. For indole-dicarboxylic acids and their analogs, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly important.

High-Performance Liquid Chromatography (HPLC) for Analytical Separation

HPLC is a versatile and widely used technique for the separation of non-volatile or thermally sensitive compounds. In the context of indole-dicarboxylic acids, HPLC is instrumental for assessing purity and separating isomers.

Reverse-phase HPLC (RP-HPLC) is a common mode used for the analysis of indolic compounds. nih.gov For instance, a method for the simultaneous determination of several indoles, including indole-3-acetic acid, utilizes a C8 column with gradient elution and fluorimetric detection. nih.gov The mobile phase composition is a critical parameter that can be adjusted to optimize separation. A typical mobile phase for the analysis of indole-2-carboxylic acid consists of acetonitrile, water, and an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com

The choice of stationary phase (column chemistry) and mobile phase composition significantly impacts the separation of isomers. Studies on dicaffeoylquinic acid isomers have shown that different reverse-phase column chemistries (e.g., phenyl vs. alkyl) and mobile phase solvents (methanol vs. acetonitrile) can alter the elution order and resolution of geometrical isomers. nih.gov Methanol (B129727), being a weaker eluent than acetonitrile, can enhance the separation of aromatic compounds by promoting longer retention times. nih.gov

Table 2: Example HPLC Method Parameters for Indole Carboxylic Acid Analysis

| Parameter | Condition |

| Column | Newcrom R1 (reverse-phase) |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid |

| Detection | UV or Mass Spectrometry (MS) |

| Based on a method for Indole-2-carboxylic acid. sielc.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. However, carboxylic acids, including indole-dicarboxylic acids, are generally polar and have low volatility, making them unsuitable for direct GC analysis. nih.gov Therefore, a derivatization step is necessary to convert them into more volatile and thermally stable derivatives. nih.gov

Esterification is a common derivatization method for carboxylic acids. nih.gov This can be achieved through alkylation or silylation. nih.gov Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used to replace active hydrogens on carboxylic acid, hydroxyl, and amine groups with a trimethylsilyl (B98337) (TMS) group, thereby increasing volatility. sigmaaldrich.com For compounds containing both carboxylic acid and hydroxyl groups, derivatizing agents like (trimethylsilyl)diazomethane can simultaneously convert the hydroxyl groups to their TMS ethers and the carboxylic acid groups to their methyl esters. chromforum.org

The choice of derivatization reagent and reaction conditions (temperature and time) must be optimized to ensure the reaction goes to completion and to avoid the formation of multiple byproducts. sigmaaldrich.comyoutube.com For instance, in the analysis of estrogenic compounds, it was found that increasing the reaction time and temperature was necessary to achieve complete silylation of all active hydrogens. sigmaaldrich.com

Once derivatized, the volatile indole derivatives can be separated by the gas chromatograph and subsequently identified by the mass spectrometer, which provides detailed structural information based on the mass-to-charge ratio of the fragmented ions. notulaebotanicae.ro

Table 3: Common Derivatization Reagents for GC-MS Analysis of Carboxylic Acids

| Reagent | Functional Group Targeted | Resulting Derivative |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | -COOH, -OH, -NH₂, -SH | Trimethylsilyl (TMS) ester/ether/amine/sulfide |

| (Trimethylsilyl)diazomethane | -COOH, -OH | Methyl ester and TMS ether |

| BF₃/Methanol | -COOH | Methyl ester |

Computational Chemistry and Theoretical Studies of 1h Indole 4,6 Dicarboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in the absence of environmental effects. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It is favored for its balance of accuracy and computational cost. For indole (B1671886) derivatives, the B3LYP functional combined with a basis set like 6-311++G(d,p) is commonly employed to perform geometry optimization and calculate various molecular parameters. nih.gov

Geometry Optimization: The first step in most computational studies is to find the molecule's most stable three-dimensional structure, known as its ground-state geometry. This is achieved by minimizing the energy of the molecule with respect to the positions of its atoms. For 1H-Indole-4,6-dicarboxylic acid, this process would determine the precise bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometrical Parameters for this compound (Optimized via DFT) Note: This data is representative and based on typical values for similar structures.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C4-C(OOH) | ~1.48 Å |

| Bond Length | C6-C(OOH) | ~1.48 Å |

| Bond Length | N1-H | ~1.01 Å |

| Bond Angle | C3-C4-C5 | ~120.5° |

| Bond Angle | C5-C6-C7 | ~121.0° |

| Dihedral Angle | C5-C4-C(O)-O | ~180° (planar) |

Electronic Structure: DFT calculations also elucidate the electronic properties of the molecule.

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy difference between them (the HOMO-LUMO gap) indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for understanding non-covalent interactions and potential sites for chemical reactions. nih.govresearchgate.net

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for simplification. The Hartree-Fock (HF) method is a primary example. While often less accurate than DFT for many systems due to the neglect of electron correlation, HF is a valuable tool and is sometimes used alongside DFT to provide a comparative analysis of a molecule's geometric and electronic properties. unicamp.brresearchgate.net Studies on related molecules like 1H-indole-3-acetic acid have shown that comparing results from different levels of theory, such as B3LYP (DFT) and HF, can lead to a more robust understanding of the molecule's geometry. researchgate.net For dicarboxylic acids, ab initio molecular dynamics (AIMD) can be employed to explore the conformational landscape, which is not always fully captured by simple energy minimization techniques. nih.gov

Molecular Modeling and Docking Studies

Molecular modeling encompasses a broader range of computational techniques used to simulate and predict how a molecule behaves and interacts with other molecules, particularly large biological macromolecules like proteins.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second molecule (the receptor, e.g., a protein) to form a stable complex. nih.gov The primary goals are to predict the binding mode and estimate the binding affinity (often given as a docking score in kcal/mol).

For indole-based carboxylic acids, docking studies have been instrumental in identifying potential therapeutic targets. For instance, derivatives have been docked against enzymes like HIV-1 integrase, aromatase, and α-amylase to predict their inhibitory potential. nih.govnih.govresearchgate.net A hypothetical docking study of this compound would likely show the carboxylic acid groups forming key hydrogen bonds and electrostatic interactions with polar amino acid residues (like Arginine, Lysine, Aspartate, or Glutamate) in the receptor's active site, while the indole ring could form hydrophobic or π-π stacking interactions. nih.govresearchgate.net

Table 2: Representative Data from Molecular Docking Studies of Indole Derivatives Against Various Protein Targets

| Protein Target | PDB ID | Key Interacting Residues | Type of Interaction | Reference Study |

|---|---|---|---|---|

| HIV-1 Integrase | N/A | Tyr143, Pro145 | Hydrogen Bond, Hydrophobic | nih.gov |

| Human Placental Aromatase | 3S79 | N/A | Polar Hydrogen Bonds, Hydrophobic | nih.gov |

| Human Pancreatic α-Amylase | 4W93 | Asp197, Glu240, Tyr151 | Hydrogen Bond | researchgate.net |

| Urease (H. pylori) | N/A | N/A | Binding to Ni(II) ions in active site | mdpi.com |

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and their relative energies. This compound has rotational freedom, particularly around the single bonds connecting the carboxylic acid groups to the indole ring. Identifying the low-energy conformers is essential as the biologically active conformation may not be the absolute lowest energy state.

Molecular Dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. In the context of drug discovery, an MD simulation can be run after a docking study to assess the stability of the predicted ligand-protein complex. For example, a 100-nanosecond simulation can confirm whether the ligand remains stably bound within the protein's active site, providing stronger evidence for the predicted binding mode. nih.gov

Chemometric Approaches in Indole Dicarboxylic Acid Research

Chemometrics uses statistical and mathematical methods to extract meaningful information from chemical data. In the study of indole dicarboxylic acids, it is often applied through Quantitative Structure-Activity Relationship (QSAR) modeling and Principal Component Analysis (PCA).

Quantitative Structure-Activity Relationship (QSAR): QSAR is a modeling technique that attempts to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov A 2D or 3D-QSAR model is developed by calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties) for a set of molecules and correlating them with their measured activity (e.g., IC50 values). researchgate.netmdpi.com The resulting model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov

Table 3: Common Molecular Descriptors Used in QSAR Studies of Indole Derivatives

| Descriptor Class | Example Descriptors | Information Provided |

|---|---|---|

| Electronic | Dipole Moment, HOMO/LUMO Energy | Charge distribution, reactivity |

| Steric/Topological | Molecular Weight, Kappa Shape Indices (κ) | Size, shape, and branching of the molecule |

| Hydrophobic | LogP | Solubility characteristics |

| Geometric | Molecular Surface Area | Overall size and interaction surface |

Principal Component Analysis (PCA): PCA is a statistical method used to reduce the dimensionality of complex datasets. In computational chemistry, it can be used to analyze the results from various theoretical methods. For example, a study on 1H-indole-3-acetic acid used PCA to compare geometries optimized by molecular mechanics, semiempirical, and ab initio methods, successfully identifying which computational approaches yielded results closest to experimental data. unicamp.brresearchgate.net This approach could be applied to this compound to validate and compare different computational setups.

Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) in Structural Data Interpretation

Principal Component Analysis (PCA) is a versatile statistical method used to simplify complex datasets. It reduces a data table with numerous variables into a few essential features, known as principal components, which capture the maximum possible variance in the original data. researchgate.net This reduction in dimensionality allows for the visualization and interpretation of the dominant patterns within the data. researchgate.netresearchgate.net In the context of chemistry, PCA can be applied to a matrix of calculated molecular descriptors for a series of compounds, such as derivatives of this compound, to understand their structural diversity and relationships.

Hierarchical Cluster Analysis (HCA) is another data exploration tool that groups similar objects into clusters, creating a hierarchical tree-like structure called a dendrogram. This method is effective in classifying compounds into homogenous groups based on their structural or physicochemical features.

While specific PCA or HCA studies on this compound have not been prominently reported in the literature, these techniques are widely applicable. For a series of hypothetical derivatives of this compound, a dataset of molecular descriptors could be generated using computational methods. These descriptors, which quantify various aspects of a molecule's structure, can include electronic (e.g., dipole moment, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), and lipophilic (e.g., LogP) properties.

Table 1: Hypothetical Molecular Descriptors for PCA/HCA of this compound Derivatives

This table illustrates the type of data that would be used for a computational analysis. The values are for illustrative purposes only.

| Compound | Molecular Weight ( g/mol ) | LogP | Dipole Moment (Debye) | Molecular Volume (ų) |

| This compound | 205.16 | 1.5 | 3.2 | 180.5 |

| Derivative A (Methyl Ester) | 233.21 | 2.1 | 3.5 | 210.2 |

| Derivative B (Amide) | 203.18 | 0.8 | 4.1 | 185.7 |

| Derivative C (4-Chloro) | 239.61 | 2.2 | 2.8 | 195.3 |

| Derivative D (6-Nitro) | 250.16 | 1.3 | 5.5 | 192.1 |

Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.govmdpi.com These models are built using statistical methods, such as multiple linear regression (MLR), to create mathematical equations that can predict the activity or properties of new, untested molecules. nih.gov This predictive capability is highly valuable in drug discovery and materials science for designing compounds with desired characteristics.

Although specific QSAR or QSPR models for this compound are not detailed in available literature, numerous studies have been successfully conducted on structurally related indole derivatives. These studies demonstrate the utility of the QSAR approach for this class of compounds.

For instance, 2D and 3D-QSAR studies were performed on a series of 4,6-dichloroindole-2-carboxylic acid analogs to understand the structural requirements for their binding affinity to the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor. researchgate.net The resulting models showed good correlative and predictive power, with the best 2D-QSAR model achieving a squared correlation coefficient (r²) of 0.8577 and an external predictive ability (pred_r²) of 0.7642. researchgate.net Similarly, a 3D-QSAR model for the same series yielded a cross-validated squared correlation coefficient (q²) of 0.7538. researchgate.net

In another study, 2D-QSAR models were developed for indole derivatives to predict their antibacterial activity against various strains. nih.gov Using MLR, the models identified key molecular descriptors related to antibacterial efficacy, such as electronic energy and dipole moment for activity against S. aureus. nih.gov Furthermore, QSAR modeling using Monte Carlo optimization has been applied to isatin (B1672199) and indole derivatives to predict their inhibitory activity against the 3C-like protease (3CLpro) of the SARS coronavirus, demonstrating the robustness of this approach for identifying potential antiviral agents. nih.gov Other research has focused on developing 2D-QSAR models to guide the design of novel indole-based antioxidants. mdpi.com

These examples collectively show that the indole scaffold is highly amenable to QSAR/QSPR analysis. Such models help elucidate the key structural features—be they electronic, steric, or hydrophobic—that govern the compound's function. The statistical parameters from these models, summarized in the table below, provide a measure of their reliability and predictive power.

Table 2: Statistical Validation Parameters from QSAR Studies on Indole Derivatives

This table summarizes the statistical quality of various QSAR models developed for different series of indole derivatives, as reported in the literature.

| Indole Series Studied | Target Activity | Model Type | r² (Correlation) | q² (Internal Validation) | pred_r² (External Validation) | Ref |

| 4,6-Dichloroindole-2-carboxylic acids | NMDA Receptor Binding | 2D-QSAR | 0.8577 | 0.7118 | 0.7642 | researchgate.net |

| 4,6-Dichloroindole-2-carboxylic acids | NMDA Receptor Binding | 3D-QSAR | - | 0.7538 | 0.7019 | researchgate.net |

| Pyrido[3,4-b]indole derivatives | Anticancer (HCT116) | 3D-QSAR | 0.683 | - | 0.562 | researchgate.net |

| Isatin and Indole derivatives | SARS CoV 3CLpro Inhibition | 2D-QSAR | >0.8 | >0.7 | >0.8 | nih.gov |

Biological Activities and Mechanistic Investigations of 1h Indole 4,6 Dicarboxylic Acid

Enzyme Inhibition Studies

The molecular structure of 1H-indole-4,6-dicarboxylic acid allows it to interact with various biological targets, including enzymes that are crucial in pathological and physiological pathways. Derivatives of this compound have demonstrated potential as inhibitors of several key enzymes. evitachem.com

Derivatives of this compound have shown potential as inhibitors of Indoleamine 2,3-dioxygenase (IDO1), an enzyme pivotal to tryptophan metabolism. evitachem.com IDO1 is the first and rate-limiting enzyme in the kynurenine (B1673888) pathway, which metabolizes the essential amino acid tryptophan. frontiersin.orgmdpi.com In many cancers, IDO1 activity is heightened, leading to an immunosuppressive tumor microenvironment. nih.gov This occurs through two primary mechanisms: the depletion of tryptophan, which is essential for T-cell activation, and the production of metabolites like kynurenine that suppress the immune response. frontiersin.orgnih.gov

By inhibiting IDO1, these compounds can prevent the breakdown of tryptophan, thereby countering the tumor's immune escape strategy. frontiersin.org This inhibition is expected to reduce the catalytic degradation of tryptophan to kynurenine, altering the metabolic profile and helping to restore T-cell mediated immune responses against the tumor. evitachem.comfrontiersin.org The therapeutic approach of targeting IDO1 and the tryptophan-kynurenine pathway is a significant area of immunooncology research. frontiersin.org

Table 1: Tryptophan Metabolism Pathways

| Pathway | Key Enzymes | Primary Function/Relevance |

|---|---|---|

| Kynurenine Pathway | Indoleamine 2,3-dioxygenase (IDO1, IDO2), Tryptophan 2,3-dioxygenase (TDO) | Immune regulation, inflammation, major pathway for tryptophan metabolism. mdpi.comyoutube.com |

| Serotonin (B10506) Pathway | Tryptophan hydroxylase, Aromatic amino acid decarboxylase | Neurotransmission, mood regulation. mdpi.com |

| Indole (B1671886) Pathway | Bacterial tryptophanase | Gut homeostasis, production of indole and its derivatives by intestinal microbiota. mdpi.comyoutube.com |

Indole-4-carboxylic acid serves as a reactant in the preparation of indole amide hydroxamic acids, which have been identified as potent inhibitors of histone deacetylases (HDACs). sigmaaldrich.com HDACs are a class of enzymes that remove acetyl groups from histones and other non-histone proteins. nih.govnih.gov This deacetylation process plays a critical role in epigenetic regulation of gene expression. nih.gov

HDAC inhibitors (HDACIs) are categorized into several groups based on their chemical structure, including hydroxamic acids, carboxylic acids, and cyclic peptides. nih.gov The inhibition of HDACs can lead to the accumulation of acetylated histones, resulting in a more open chromatin structure and the transcription of genes that can suppress tumor growth. Several HDACIs have been approved for cancer treatment, validating this enzyme class as a therapeutic target. nih.gov Research into indole-based HDACIs has led to the discovery of molecules with high potency and, in some cases, selectivity for specific HDAC isoforms like HDAC6. nih.govebi.ac.uk

The versatile indole scaffold, particularly derivatives of indole carboxylic acids, has been explored for its ability to modulate a range of other enzymes and receptors. Indole-4-carboxylic acid, for instance, is a known reactant for preparing compounds that act as:

Histamine (B1213489) H3 antagonists sigmaaldrich.com

Inhibitors of human reticulocyte 15-lipoxygenase-1 sigmaaldrich.com

Inhibitors of Gli1-mediated transcription in the Hedgehog signaling pathway sigmaaldrich.com

Inhibitors of the SARS-CoV 3CL protease sigmaaldrich.com

Ligands for the CCR3 receptor sigmaaldrich.com

Furthermore, related indole structures have been developed as inhibitors for other therapeutic targets. Derivatives of 7-nitro-1H-indole-2-carboxylic acid have been synthesized as allosteric inhibitors of fructose-1,6-bisphosphatase, an enzyme involved in glucose metabolism. researchgate.net Other research has identified indole-based compounds that inhibit bacterial cystathionine (B15957) γ-lyase, HIV-1 integrase, and 6-phosphogluconate dehydrogenase (6PGD), highlighting the broad utility of this chemical motif in drug discovery. acs.orgnih.govnih.gov

Anticancer Potential and Mechanisms

The indole nucleus is recognized as a significant scaffold in the design of novel anticancer agents. researchgate.netnih.gov The anticancer effects of indole derivatives, including those related to this compound, stem from their ability to interfere with multiple cellular processes essential for tumor growth and survival.

A primary mechanism through which indole-based compounds exert their anticancer effects is by inhibiting cell proliferation and inducing apoptosis (programmed cell death). nih.govnih.gov Apoptosis is a regulated process crucial for eliminating potentially harmful cells, and its activation is a key strategy in cancer therapy. nih.govnih.gov

Studies on various indole derivatives have demonstrated their ability to suppress the growth of a range of human cancer cell lines, including those from liver, lung, breast, and cervical cancers. researchgate.netnih.gov For example, a series of 1H-indole-2,3-dione derivatives was shown to possess antiproliferative activity and increase the apoptotic index in HeLa cervical cancer cells. dergipark.org.tr Similarly, certain indole-2-carboxamides were found to induce apoptosis by modulating key proteins in the apoptotic cascade, such as caspases, cytochrome C, and members of the Bcl-2 family (Bax and Bcl-2). nih.gov The induction of apoptosis by these compounds is often a result of arresting the cell cycle at specific checkpoints, thereby preventing cancer cells from dividing. researchgate.net

Table 2: Selected Indole Derivatives and their Antiproliferative Activity

| Compound Class | Cancer Cell Lines Tested | Observed Effects | Reference(s) |

|---|---|---|---|

| 1H-Indole-2-carboxylic acid derivatives | Liver Cancer (Bel-7402, Hep G2, etc.) | Inhibition of proliferation, induction of apoptosis, G1-S phase cell cycle arrest. | nih.gov |

| 1H-Indole-2,3-dione derivatives | Cervical Cancer (HeLa) | Antiproliferative activity, increased mitotic and apoptotic indices. | dergipark.org.tr |

| Indole-2-carboxamides | Lung (A549), Breast (MCF-7), Pancreatic (Panc-1) | Antiproliferative activity, induction of caspases, modulation of Bax/Bcl-2. | nih.gov |

Beyond general cytotoxicity, indole derivatives have been designed to target specific signaling pathways that are aberrantly activated in cancer. nih.gov This targeted approach aims for greater selectivity and potentially fewer side effects. nih.gov

One such strategy involves the inhibition of receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR). nih.gov These receptors are critical for cell proliferation, angiogenesis, and metastasis. Derivatives of indole-6-carboxylate have been developed as inhibitors of both EGFR and VEGFR-2, demonstrating the potential for multi-target inhibition. nih.govresearchgate.net

Other targeted pathways include:

14-3-3 Protein: Novel 1H-indole-2-carboxylic acid derivatives have been designed to target the 14-3-3η protein, which is involved in signal transduction and cell cycle progression in liver cancer. nih.gov

CDK2: Indole-2-carboxamides have been identified as dual inhibitors of EGFR and cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle regulation. nih.gov

Hedgehog Pathway: As mentioned, derivatives of indole-4-carboxylic acid are being investigated as inhibitors of Gli1-mediated transcription within the Hedgehog pathway, which is implicated in the development of various cancers. sigmaaldrich.com

PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR signaling network, which governs cell proliferation and survival, is another pathway targeted by various indole alkaloids. nih.gov

By targeting these specific molecular pathways, indole-based compounds can disrupt the fundamental processes that drive cancer progression, leading to cell cycle arrest, apoptosis, and a reduction in tumor growth. nih.govresearchgate.net

Cytotoxic Effects on Cancer Cell Lines

There is currently a lack of specific data in the available scientific literature regarding the cytotoxic effects of this compound on various cancer cell lines.

However, research into its derivatives has shown some activity. For instance, a novel indoline-derived phenolic Mannich base, identified as a GPR17 agonist, has demonstrated cytotoxic effects on glioblastoma multiforme (GBM) cells. This compound, referred to as CHBC, exhibited a dose-dependent cytotoxicity on LN229 and SNB19 glioblastoma cell lines, with IC50 values of 85.33 ± 2.72 μM and 85.54 ± 5.20 μM, respectively. In contrast, the known GPR17 agonist MDL29,951, a 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid, showed negligible cytotoxic effects on these cells.

Neuroprotective and Other Biological Activities

Antifouling Properties (e.g., against Marine Organisms)

There is no specific information available in the searched scientific literature regarding the antifouling properties of this compound against marine organisms.

Interaction with Biological Systems

Detailed studies on the interaction of this compound with biological systems have not been identified in the available literature.

Protein Binding Investigations

No specific protein binding investigations for this compound are documented in the reviewed sources.

Metabolic Pathways and In Vivo Efficacy

Information regarding the specific metabolic pathways and the in vivo efficacy of this compound is not present in the available scientific literature. While general metabolic pathways for dicarboxylic acids are known, their specific application to this indole-based compound has not been detailed.

Advanced Applications in Chemical and Biological Research

Medicinal Chemistry and Pharmaceutical Development

The indole (B1671886) nucleus is a prominent scaffold in numerous natural products and pharmacologically active compounds, recognized for its ability to interact with a wide range of biological targets. rsc.org The presence of dicarboxylic acid moieties on the 1H-Indole-4,6-dicarboxylic acid structure provides crucial functional handles for chemical modification, allowing chemists to systematically alter its properties and explore its therapeutic potential.

In drug discovery, a "lead compound" is a chemical starting point that exhibits promising biological activity but requires modification to enhance its potency, selectivity, and pharmacokinetic properties. The indole carboxylic acid scaffold has served as a foundational structure for identifying new lead compounds. For instance, indole-2-carboxylic acid was identified as an inhibitor of the HIV-1 integrase enzyme through screening. nih.gov This initial discovery prompted further structural optimization, leading to the development of more potent derivatives. nih.gov

The process of lead optimization often involves extensive structure-activity relationship (SAR) studies. In the development of novel antagonists for the cysteinyl leukotriene 1 (CysLT1) receptor, a target for asthma treatment, researchers identified a unique indole-2-carboxylic acid moiety as an essential pharmacophore. nih.gov Similarly, in the search for treatments for Chagas disease, a series of substituted indoles were identified through phenotypic screening, with subsequent optimization of the indole core leading to compounds with improved potency. acs.org The dicarboxylic acid groups on the target compound, this compound, offer multiple, distinct vectors for such chemical elaboration, making it an attractive scaffold for fragment-based drug design and lead optimization campaigns. rsc.org

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 885518-34-3 | evitachem.com, chemscene.com |

| Molecular Formula | C₁₀H₇NO₄ | evitachem.com, chemscene.com |

| Molecular Weight | 205.17 g/mol | evitachem.com, chemscene.com |

A precursor is a compound that participates in a chemical reaction that produces another compound. This compound serves as a key precursor in the synthesis of more complex pharmaceutical agents, particularly those designed to target cancer pathways. evitachem.com The carboxylic acid groups are highly reactive and can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides, facilitating the construction of a diverse library of therapeutic candidates.

This role is well-documented for related indole carboxylic acids. For example:

Commercially available indole-2-carboxylic acids are routinely used as starting materials, undergoing amide coupling reactions to produce novel indole-2-carboxamides evaluated for their activity against Mycobacterium tuberculosis and pediatric brain tumors. rsc.org

In the development of HIV-1 integrase inhibitors, 6-bromoindole-2-carboxylic acid was used as an initial material, with the carboxyl group being esterified to facilitate further modifications at other positions on the indole scaffold. nih.gov

Indole-4-carboxylic acid is a documented reactant for the preparation of a range of biologically active molecules, including histamine (B1213489) H3 antagonists and inhibitors of the Hedgehog signaling pathway. sigmaaldrich.com

The indole ring system is a cornerstone of many therapeutic agents due to its prevalence in nature and its versatile biological activity. rsc.org Indole-based alkaloids like Mitragynine, the primary psychoactive component of the plant Mitragyna speciosa, are researched for their pain-relieving properties and potential use in managing opioid withdrawal. wikipedia.org

The development of modern synthetic indole-based therapeutics relies on the availability of functionalized building blocks like this compound. The ability to precisely modify the indole core allows for the fine-tuning of a drug's interaction with its biological target. For example, extensive research on indole derivatives has led to the discovery of potent and selective farnesoid X receptor (FXR) agonists for treating dyslipidemia and CysLT1 receptor antagonists for inflammatory conditions. nih.govacs.org These studies underscore the power of using a core indole structure and systematically elaborating it to achieve desired therapeutic effects, a process enabled by versatile intermediates such as this compound. nih.govacs.org

Organic Synthesis and Materials Science

Beyond its direct applications in medicine, this compound is a valuable tool for synthetic chemists, providing a rigid and functionalized platform for constructing larger, more intricate molecular architectures.

In organic synthesis, a building block is a molecule that can be readily incorporated into a larger structure. This compound functions as a valuable building block for creating complex molecules due to its defined structure and reactive handles. evitachem.com Related indole carboxylic acids are widely used for this purpose. For instance, Indole-6-carboxylic acid is described as a valuable building block for synthesizing a variety of indole derivatives. chemimpex.com

The carboxylic acid groups can be readily transformed, most commonly via amide coupling, to link the indole core to other molecular fragments. This strategy was employed in synthesizing potential anti-trypanosomal agents where the indole-2-carboxylic acid was coupled with various amines. acs.org This modular approach allows chemists to systematically build and test new molecular entities for a range of applications, from pharmaceuticals to advanced materials.

An intermediate is a molecular entity that is formed from reactants and reacts further to give the desired products of a chemical reaction. This compound is utilized as an intermediate in multi-step synthetic sequences aimed at producing more complex organic molecules. evitachem.com

The utility of indole-containing intermediates is demonstrated in numerous complex syntheses. For example, a multi-step synthesis of a potent FXR agonist involved the preparation of a protected and brominated indole-3-carboxylate (B1236618) intermediate, which was then coupled with another complex fragment in the final stages of the synthesis. acs.org In another case, a 1,4-dicarbonylindole derivative, created through a two-step synthesis, served as a key intermediate in a subsequent acid-catalyzed cascade reaction to produce functionalized tetrahydrocarbazolones. acs.org These examples highlight how indole carboxylic acids and their derivatives can be strategically employed as stable intermediates that are carried through multiple synthetic steps before being incorporated into the final, complex target molecule.

Development of Organic Materials (e.g., Polymers, Dyes)

The rigid, aromatic structure of the indole nucleus combined with the reactive carboxylic acid groups makes this compound a potential building block, or monomer, for the synthesis of specialized organic materials. The two carboxylic acid functions allow for the formation of polyesters or polyamides through condensation polymerization. While broad research exists on using dicarboxylic acids like terephthalic acid for creating polymers such as PET, specific studies detailing the polymerization of this compound are limited.

In the realm of dyes, the indole core is a known chromophore. The electronic properties of the indole ring can be tuned by substituents, influencing the color of the resulting compound. For instance, various hydroxyindole derivatives are known to produce colors ranging from brown to black upon oxidation and are used in hair dyeing applications. google.com Acid dyes, which are water-soluble anionic dyes, are widely used for coloring materials like leather, nylon, and wool. scolorant.com Although the dicarboxylic acid groups on this compound would enhance water solubility, a characteristic of acid dyes, specific research detailing its use as a dye or a direct precursor to a dye is not extensively documented in current literature. General applications of indole derivatives suggest potential for color enhancement and UV resistance in plastics. jinjingchemical.com

Biochemical and Biological Pathway Investigations

Indole derivatives are central to numerous biological processes. The indole ring is a privileged scaffold in drug discovery, capable of interacting with a wide array of biological targets. nih.gov Dicarboxylic acids also play a crucial role in metabolism, particularly as intermediates in fatty acid oxidation. nih.govresearchgate.net The compound this compound combines these two important chemical motifs.

Studies on Neurotransmitters and Metabolic Processes

The indole structure is the core of the neurotransmitter serotonin (B10506) and related drugs, such as the migraine medication Sumatriptan. wikipedia.org Sumatriptan is metabolized in the body into a carboxylic acid derivative, highlighting the role of such transformations in biological pathways. wikipedia.org While many indole-based compounds are investigated for their effects on the central nervous system, specific studies focusing on this compound in neurotransmitter research are not prominent.

In metabolic studies, dicarboxylic acids are known products of ω-oxidation of fatty acids, an alternative pathway to the more common mitochondrial β-oxidation. nih.govresearchgate.net This pathway becomes more significant when mitochondrial fatty acid oxidation is overloaded or impaired. nih.gov Research has shown that consuming certain dicarboxylic acids can boost metabolic rate and improve glucose tolerance in mice fed a high-fat diet. nih.gov However, investigations into the specific metabolic fate or effects of this compound are not yet detailed in the literature. Related compounds, such as 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid, have been identified as allosteric inhibitors of fructose-1,6-bisphosphatase, a key enzyme in gluconeogenesis, by binding to the AMP regulatory site. nih.gov This demonstrates that indole dicarboxylic acid structures can interact with and modulate critical metabolic enzymes.

Elucidation of Indole Derivative Mechanisms of Action

Understanding the mechanism of action is crucial for developing new therapeutic agents. For many indole derivatives, this involves binding to specific enzymes or receptors. The general mechanism for carboxylic acid derivatives often involves nucleophilic acyl substitution, where the carboxyl group is attacked by a nucleophile, leading to a tetrahedral intermediate. youtube.com

Investigations in Plant Physiology (e.g., Auxin Class Hormones)

In plant biology, the most well-known indole derivative is Indole-3-acetic acid (IAA), a primary member of the auxin class of plant hormones. Auxins are fundamental regulators of plant growth and development, controlling processes like cell elongation, root formation, and apical dominance. The core structure for auxin activity consists of an aromatic ring and a carboxylic acid group. researchgate.net

Research into plant hormones often involves synthesizing and testing novel auxin analogs to achieve different effects. For instance, synthetic auxins are used commercially to promote rooting in cuttings. researchgate.net A recent study highlighted a slow-release strategy using a synthetic auxin conjugate to improve the formation of adventitious roots in recalcitrant plant tissues. researchgate.net While this demonstrates the ongoing research into indole-based plant growth regulators, there is no specific literature that documents an investigation into this compound for auxin-like activity or other roles in plant physiology.

Environmental Fate and Biodegradation of Indole Dicarboxylic Acids

Microbial Degradation Pathways of Indole (B1671886) Derivatives

The microbial breakdown of indole derivatives is a critical process for their removal from the environment. This degradation can occur through various pathways under both aerobic and anaerobic conditions, involving a range of bacteria and fungi. nih.govsemanticscholar.org The initial steps in these pathways typically involve the oxidation of the indole ring, leading to the formation of key intermediates that are then funneled into central metabolic pathways. nih.govfrontiersin.org

Under aerobic conditions, bacteria have developed several well-characterized pathways for the complete mineralization of indole and its derivatives. semanticscholar.org These pathways are named after the key aromatic intermediates formed during the degradation process.

The Catechol Pathway involves the initial hydroxylation of indole to form indoxyl, which is then further oxidized to isatin (B1672199) and subsequently hydrolyzed to anthranilate. Anthranilate is then converted to catechol, which undergoes ring cleavage and is further metabolized. nih.gov A proposed pathway for a Gram-negative bacterium proceeds as follows: Indole → Indoxyl → Isatin → N-formylanthranilate → Anthranilate → Salicylate → Catechol. nih.gov

The Gentisate Pathway , observed in bacteria like Alcaligenes sp., also proceeds through indoxyl and isatin to form anthranilic acid. However, in this pathway, anthranilic acid is hydroxylated to form gentisic acid, which is then further degraded. semanticscholar.org

The Anthranilate Pathway is another significant route where indole is degraded via intermediates like 2,3-dihydroxyindole, which is then converted to anthranilic acid. nih.gov In some bacteria, anthranilate is formed directly from dihydroxyindole, bypassing the formation of isatin. nih.gov

It has also been noted that some bacteria, such as Cupriavidus sp. KK10, can cleave the carbocyclic (benzene) ring of indole in addition to the N-heterocyclic (pyrrole) ring. nih.govsemanticscholar.org

Bacterial biotransformation of indoles refers to the conversion of these compounds into other molecules. This can occur through complete mineralization, where the indole derivative is used as a sole source of carbon and energy, or through cometabolism. semanticscholar.org During cometabolism, the bacterium does not derive energy from the transformation of the indole compound but transforms it in the presence of another primary growth substrate. semanticscholar.org

A notable example of biotransformation is the oxidation of indole to produce indigo (B80030), a valuable dye. nih.govresearchgate.net Many bacterial strains, including some species of Pseudomonas and Enterobacter, can perform this transformation. nih.govnih.gov The process typically involves the hydroxylation of indole to indoxyl, which then spontaneously dimerizes and oxidizes to form indigo. nih.gov

Studies on Cupriavidus sp. strain KK10 have revealed multiple biotransformation pathways, including both N-heterocyclic and carbocyclic ring cleavage, leading to a variety of products. semanticscholar.org This highlights the metabolic versatility of bacteria in transforming indole derivatives.

Role of Oxygenases in Indole Oxidation

Oxygenase enzymes are paramount in the initial stages of indole biodegradation. These enzymes catalyze the incorporation of oxygen atoms into the indole ring, a crucial step that destabilizes the aromatic structure and initiates the degradation cascade. nih.govresearchgate.netfrontiersin.org Both monooxygenases and dioxygenases are involved in indole oxidation.

Monooxygenases catalyze the insertion of a single oxygen atom. For instance, the hydroxylation of indole at the C3 position to form indoxyl is a monooxygenase-catalyzed reaction that is a common first step in many degradation pathways. semanticscholar.org Cytochrome P450 monooxygenases are also known to transform indole and its derivatives into various products like isatin and oxindole (B195798). nih.gov

Dioxygenases incorporate both atoms of molecular oxygen. Indoleamine 2,3-dioxygenase (IDO) is a heme-containing enzyme that can catalyze the oxidative cleavage of the pyrrole (B145914) ring of tryptophan and other indoleamines. nih.gov While its primary substrates are indoleamines, some dioxygenases are involved in the cleavage of the indole ring itself during degradation. nih.gov For example, the formation of 2,3-dihydroxyindole from indole is a dioxygenase-mediated step. semanticscholar.org The subsequent cleavage of intermediates like catechol and gentisate is also carried out by specific dioxygenases. nih.gov

The following table summarizes some of the key enzymes involved in indole oxidation:

Table 1: Key Oxygenases in Indole Oxidation| Enzyme Type | Function | Example Intermediate/Product | Reference |

|---|---|---|---|

| Monooxygenase | Hydroxylation of indole | Indoxyl, Oxindole | semanticscholar.org |

| Dihydroxyindole Oxygenase | Cleavage of dihydroxyindole | Anthranilic acid | nih.gov |

| Cytochrome P450 Monooxygenase | Oxidation of indole | Isatin, Indigo | nih.gov |

| Indoleamine 2,3-dioxygenase | Oxidative cleavage of indole ring | N-formylkynurenine (from tryptophan) | nih.gov |

Environmental Presence and Impact of Indole Compounds

Indole and its derivatives are widespread in the environment, originating from both natural and anthropogenic sources. Their presence in various environmental compartments, particularly in wastewater, is of concern due to their potential toxicity and recalcitrance. nih.govresearchgate.net

Indole compounds are common constituents of industrial and agricultural wastewater. researchgate.netnih.gov They are found in the effluent from coal processing, coking plants, and the pharmaceutical and dye industries. semanticscholar.orgnih.gov Animal husbandry is another significant source, as indole and its derivative skatole are produced by the microbial breakdown of tryptophan in the gut and are major components of animal waste. nih.gov

The presence of these compounds in wastewater contributes to its chemical oxygen demand (COD) and toxicity. nih.gov For instance, indole is considered a recalcitrant aromatic nitrogen heterocyclic compound that is not efficiently removed by conventional wastewater treatment processes. nih.gov Dicarboxylic acids, in general, have also been identified in wastewater and atmospheric aerosols, indicating their environmental persistence. mdpi.comchromforum.org

The biodegradability and persistence of indole derivatives in the environment are influenced by a combination of factors related to the chemical structure of the compound, the microbial community present, and the prevailing environmental conditions.

Chemical Structure: The nature and position of substituent groups on the indole ring can significantly affect its biodegradability. For example, the presence of carboxyl groups, as in 1H-Indole-4,6-dicarboxylic acid, may influence the molecule's solubility and susceptibility to enzymatic attack. While specific data is lacking for this compound, studies on other substituted indoles show that different isomers can have different degradation rates.

Environmental Conditions: Key environmental parameters that affect biodegradation include:

Oxygen Availability: Aerobic degradation of indole is generally faster and more complete than anaerobic degradation. researchgate.net Under anaerobic conditions, different intermediates like oxindole may accumulate. nih.gov

pH and Temperature: Microbial activity is highly dependent on pH and temperature. Most indole-degrading bacteria have optimal ranges for these parameters, outside of which their metabolic activity, and thus degradation rates, decrease. researchgate.net

Nutrient Availability: The presence of other nutrients can impact biodegradation. In some cases, an additional carbon source is required for cometabolism to occur. semanticscholar.org

Presence of Inhibitors: The presence of toxic substances, such as heavy metals, in contaminated environments can inhibit microbial growth and the enzymatic activities required for degradation, though some strains show resistance. researchgate.net

The following table summarizes factors that can influence the environmental persistence of indole derivatives:

Table 2: Factors Affecting Persistence of Indole Derivatives| Factor | Influence on Persistence | Reference |

|---|---|---|

| Oxygen | Higher persistence under anaerobic conditions. | researchgate.net |

| pH | Higher persistence at non-optimal pH values for degrading microbes. | researchgate.net |

| Temperature | Higher persistence at temperatures outside the optimal range for microbial activity. | researchgate.net |

| Chemical Structure | Substituents on the indole ring can increase or decrease persistence. | semanticscholar.org |

| Bioavailability | Low water solubility can limit access by microbes, increasing persistence. | |

| Toxicity | High concentrations or co-contaminants can be toxic to degrading microorganisms. | researchgate.net |

Bioremediation Potential of Indole-Degrading Microorganisms

The bioremediation of environments contaminated with N-heterocyclic aromatic compounds, such as indole and its derivatives, is a subject of significant scientific interest. nih.gov Microorganisms have developed diverse metabolic capabilities to utilize these compounds as sources of carbon and energy, offering a promising and environmentally friendly approach to decontamination. nih.govnih.gov The potential for bioremediation is rooted in the ability of various bacterial strains to transform and degrade these pollutants. nih.govresearchgate.net

A variety of bacterial genera have been identified with the capacity to degrade indole. These include, but are not limited to, Acinetobacter, Cupriavidus, Pseudomonas, Alcaligenes, and Enterococcus. researchgate.netresearchgate.net Research has demonstrated that these microorganisms can effectively break down indole under different environmental conditions. For instance, aerobic degradation of indole is generally more rapid and efficient compared to anaerobic degradation. researchgate.net

The metabolic pathways for indole degradation have been a subject of study for over a century. nih.govresearchgate.net Typically, the process is initiated by oxygenases, which are enzymes that catalyze the insertion of oxygen into the indole molecule. nih.govresearchgate.netmdpi.com This initial oxidation can lead to the formation of intermediates such as indoxyl, isatin, and dihydroxyindole. nih.govresearchgate.net Subsequent enzymatic steps lead to the cleavage of the heterocyclic or carbocyclic ring, producing compounds like anthranilate or catechol. nih.govresearchgate.netmdpi.com These intermediates are then funneled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, for complete mineralization. mdpi.com

Several studies have highlighted the efficiency of specific indole-degrading bacteria. For example, Cupriavidus sp. strain IDO has been shown to utilize indole at concentrations ranging from 25 to 150 mg/L within 40 hours. researchgate.net Another strain, Acinetobacter piscicola p38, has also demonstrated efficient degradation capabilities for indole under a wide range of conditions. mdpi.com The degradation rates observed in some of these specialized strains surpass those of others previously reported, indicating a high potential for their application in bioremediation technologies. mdpi.com The following table summarizes the degradation capabilities of several bacterial strains for indole and a related compound, 3-methylindole (B30407) (skatole).

| Bacterial Strain | Compound Degraded | Concentration | Time for Complete Degradation | Reference |

| Acinetobacter oleivorans AO-06 | 3-methylindole | 100 mg/L | 48 hours | mdpi.com |

| Cupriavidus sp. strain KK10 | 3-methylindole | 100 mg/L | 24 hours | mdpi.com |

| Acinetobacter toweneri NTA1-2A | 3-methylindole | 65.58 mg/L | >97% degradation in 72 hours | mdpi.com |

| Lactobacillus brevis 1.12 | 3-methylindole | 1.0 mg/L | 65% degradation in 120 hours | mdpi.com |

| Cupriavidus sp. IDO | Indole | 25-150 mg/L | 40 hours | researchgate.net |

The genetic basis for indole degradation has also been a focus of research, with studies identifying the specific genes and enzyme systems responsible for the catabolic pathways. researchgate.netmdpi.com For instance, in Acinetobacter sp. strain O153, a cluster of genes, referred to as iif and ant, have been cloned and functionally characterized, revealing their roles in indole biodegradation. researchgate.net The initial oxidation is often carried out by two-component flavin-dependent oxygenase systems. researchgate.net Understanding the molecular basis of these degradation pathways is crucial for the development of enhanced bioremediation strategies, potentially through genetic engineering of microorganisms. mdpi.com

Beyond complete degradation, the biotransformation of indole by microorganisms can lead to the production of valuable chemicals. A classic example is the microbial production of indigo from indole, a process that has been studied for decades and offers a more environmentally benign alternative to chemical synthesis. nih.gov This highlights the dual potential of indole-degrading microorganisms: not only for environmental cleanup but also for biotechnological applications in green chemistry. nih.gov

Advanced Analytical Techniques for 1h Indole 4,6 Dicarboxylic Acid Analysis

Modern Chromatographic-Mass Spectrometric Methods

Chromatography coupled with mass spectrometry stands as a cornerstone for the analysis of dicarboxylic acids. This combination allows for the physical separation of the target analyte from other components, followed by its highly specific detection and quantification based on its mass-to-charge ratio.

LC-MS for Comprehensive Profiling and Detection

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for analyzing dicarboxylic acids due to its high sensitivity and selectivity. For compounds like 1H-Indole-4,6-dicarboxylic acid, which may be present in low concentrations in biological samples, LC-MS provides the necessary detection capabilities. The analysis of dicarboxylic acids by LC-MS can, however, be challenging due to poor ionization and fragmentation. chromatographyonline.com To overcome these issues, derivatization of the carboxylic acid groups is a common strategy. chromatographyonline.com One such technique involves using dimethylaminophenacyl bromide (DmPABr) to derivatize the carboxyl groups, which reverses the charge of the compounds from negative to positive ionization, thereby improving sensitivity and enhancing chromatographic separation for precise quantification by LC-MS/MS. chromatographyonline.com

For the indole (B1671886) moiety specifically, Atmospheric Pressure Chemical Ionization (APCI) has been shown to be a more effective ionization source than Electrospray Ionization (ESI), providing a strong signal where ESI may produce none. nih.gov A developed LC-MS/MS method for indole quantitation utilized a positive APCI mode with Multiple Reaction Monitoring (MRM) for a high degree of selectivity. nih.gov Tandem mass spectrometry (MS/MS) methods are particularly effective for dicarboxylic acids, as they offer high specificity and can distinguish between isomers. nih.gov

Interactive Table: LC-MS/MS Parameters for Dicarboxylic Acid Analysis

| Parameter | Description | Reference |

|---|---|---|

| Derivatization Agent | Dimethylaminophenacyl bromide (DmPABr) to enhance positive ionization. | chromatographyonline.com |

| Ionization Mode | Positive mode Atmospheric Pressure Chemical Ionization (APCI) is effective for indole compounds. | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) for high selectivity and quantification. | nih.gov |

| Sensitivity | Achievable Lower Limits of Detection (LLOD) are in the femtogram range (<266 fg). | chromatographyonline.com |

| Linearity | Excellent linearity (R² > 0.99) is achievable with derivatization. | chromatographyonline.com |

HPLC with Advanced Detectors for Isomer Separation and Quantification